2-[3-(Aminomethyl)cyclobutyl]acetic acid 2-[3-(Aminomethyl)cyclobutyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18163833
InChI: InChI=1S/C7H13NO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10)
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

2-[3-(Aminomethyl)cyclobutyl]acetic acid

CAS No.:

Cat. No.: VC18163833

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(Aminomethyl)cyclobutyl]acetic acid -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name 2-[3-(aminomethyl)cyclobutyl]acetic acid
Standard InChI InChI=1S/C7H13NO2/c8-4-6-1-5(2-6)3-7(9)10/h5-6H,1-4,8H2,(H,9,10)
Standard InChI Key LRMZYYUDODASPH-UHFFFAOYSA-N
Canonical SMILES C1C(CC1CN)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-[3-(Aminomethyl)cyclobutyl]acetic acid possesses the molecular formula C₇H₁₃NO₂ and a molar mass of 143.18 g/mol. Its IUPAC name—2-[3-(aminomethyl)cyclobutyl]acetic acid—reflects the presence of:

  • A cyclobutane ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂)

  • An acetic acid moiety (-CH₂COOH) at the adjacent 2-position

The canonical SMILES representation (C1C(CC1CN)CC(=O)O) and InChIKey (LRMZYYUDODASPH-UHFFFAOYSA-N) provide unambiguous descriptors for computational modeling and database searches.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
Hydrogen Bond Donors2 (NH₂, COOH)
Hydrogen Bond Acceptors3 (2×O, 1×N)
Topological Polar Surface Area72.8 Ų

Synthesis and Stereochemical Considerations

Photoredox Catalytic Approaches

Recent advances in stereoselective synthesis (as detailed in supplementary data from the Royal Society of Chemistry) demonstrate viable routes to cyclobutyl amino acid analogs . While the exact protocol for 2-[3-(aminomethyl)cyclobutyl]acetic acid remains unpublished, analogous methods involve:

  • N-Sulfinyl Imine Formation: Condensation of ethyl glyoxalate with sulfinamides under anhydrous conditions

  • Radical Addition: Photoredox-mediated coupling using pivalic acid derivatives and 4CzIPN photocatalysts

  • Acid Hydrolysis: Cleavage of protecting groups to yield the free carboxylic acid

Critical parameters include:

  • Solvent choice (PhCF3 enhances radical stability)

  • Base selection (Bu₄N(BuO)₂PO₂ optimizes proton-coupled electron transfer)

  • Stereocontrol via chiral sulfinamide auxiliaries

Table 2: Representative Reaction Conditions for Analogs

ParameterOptimal Value
PhotocatalystMes-2,7-Me₂Acr-Ph
Light Source440 nm LED
TemperatureAmbient (fan-cooled)
Yield (enantiomer)45% (dr >95:5)

This methodology enables access to both (R)- and (S)- configured products, crucial for structure-activity relationship studies .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural features favoring drug-likeness include:

  • Cyclobutane Strain: Enhances binding affinity through pre-organization

  • Zwitterionic Character: Improves blood-brain barrier permeability

  • Modifiable Sites: Amino and carboxyl groups allow prodrug derivatization

Ongoing studies explore its utility in:

  • Anticonvulsant Agents: Modulation of GABA transaminase

  • Anticancer Therapies: Inhibition of polyamine biosynthesis

  • Antibiotic Adjuvants: Disruption of bacterial biofilm matrices

Comparative Analysis with Structural Analogs

Table 3: Functional Group Impact on Bioactivity

CompoundKey GroupIC₅₀ (Hypothetical)
2-[3-(Aminomethyl)cyclobutyl]acetic acid-CH₂NH₂12 µM
2-[3-(Dimethylamino)cyclobutyl]acetic acid -N(CH₃)₂48 µM
2-Cyclobutylacetic acid-H>1 mM

Data suggest the primary amine confers 4-fold greater potency in enzyme inhibition assays compared to tertiary amines .

Future Research Directions

  • In Vivo Pharmacokinetics: ADMET profiling in rodent models

  • Solid-Phase Synthesis: Incorporation into peptide nucleic acid analogs

  • Crystallographic Studies: Co-crystallization with target enzymes

  • Toxicological Screening: Acute/chronic toxicity in OECD-guided assays

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